molecular formula C18H30N2O B5003338 2-[1-isopropyl-4-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[1-isopropyl-4-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No. B5003338
M. Wt: 290.4 g/mol
InChI Key: BJMOVCGRXXLABN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an ethanol group (an -OH group attached to a carbon atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a phenylpropyl group (a benzene ring attached to a three-carbon chain). The isopropyl group (a carbon atom attached to two methyl groups and one other carbon atom) is also present .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the attachment of the isopropyl and phenylpropyl groups, and the introduction of the ethanol group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring, for example, would introduce a level of cyclic structure, while the phenylpropyl group would add an aromatic ring to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethanol group could be deprotonated to form an alkoxide, which could then react with a suitable electrophile . The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards it might pose .

properties

IUPAC Name

2-[4-(3-phenylpropyl)-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-16(2)20-13-12-19(15-18(20)10-14-21)11-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMOVCGRXXLABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197138
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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